molecular formula C15H19N3O B5779790 2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol CAS No. 154055-57-9

2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol

Cat. No.: B5779790
CAS No.: 154055-57-9
M. Wt: 257.33 g/mol
InChI Key: CETCNKJYQAJPEL-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-tert-butylbenzimidazole with ethylene oxide in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzimidazole
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
  • N-tert-butyl-2-(2,6-dimethylphenyl)imidazole

Uniqueness

2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydroxyl group on the ethanol moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-tert-butylimidazo[1,2-a]benzimidazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-15(2,3)13-10-18-12-7-5-4-6-11(12)16-14(18)17(13)8-9-19/h4-7,10,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETCNKJYQAJPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=CC=CC=C3N=C2N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178469
Record name 2-(1,1-Dimethylethyl)-1H-imidazo[1,2-a]benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154055-57-9
Record name 2-(1,1-Dimethylethyl)-1H-imidazo[1,2-a]benzimidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154055-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl)-1H-imidazo[1,2-a]benzimidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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